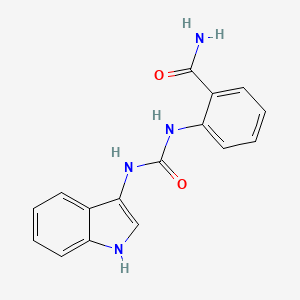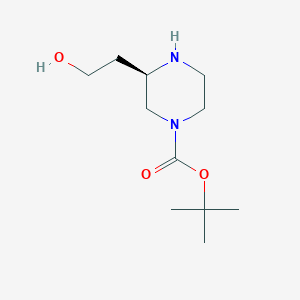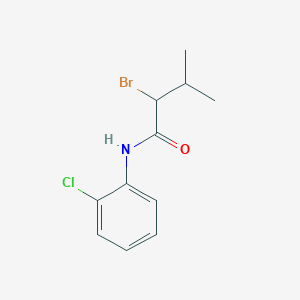
2-bromo-N-(2-clorofenil)-3-metilbutanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-bromo-N-(2-chlorophenyl)-3-methylbutanamide” is likely an organic compound that contains a bromine atom, a chlorine atom, and an amide functional group. The presence of these functional groups could potentially give this compound interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-chlorophenyl compound with a 3-methylbutanoyl chloride in the presence of a base. This would form the amide bond. The bromine atom could then be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide functional group could result in the formation of hydrogen bonds, which could influence the compound’s physical properties and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be determined by its functional groups. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The bromine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms could increase the compound’s density and boiling point compared to similar compounds without these halogens .Aplicaciones Científicas De Investigación
Agente Antimicrobiano
Compuestos similares a 2-bromo-N-(2-clorofenil)-3-metilbutanamida han sido estudiados por sus propiedades antimicrobianas . Estos compuestos pueden potencialmente inhibir el crecimiento de varias especies bacterianas (Gram positivas y Gram negativas) y hongos .
Agente Anticancerígeno
Algunos derivados de este compuesto han mostrado resultados prometedores en la actividad anticancerígena contra la línea celular de adenocarcinoma de mama humano positivo para el receptor de estrógeno (MCF7) . Podrían utilizarse potencialmente en el desarrollo de nuevos fármacos anticancerígenos .
Modelado Molecular
El compuesto se puede utilizar en estudios de modelado molecular. Las estructuras moleculares de los derivados sintetizados se confirmaron mediante sus propiedades fisicoquímicas y datos espectroscópicos .
Diseño de Fármacos
Se han realizado estudios de acoplamiento molecular de compuestos similares para estudiar el modo de unión de los compuestos activos con el receptor . Esta información puede ser útil en el diseño racional de fármacos .
Cristalografía
El compuesto se ha utilizado en estudios de cristalografía. La conformación del enlace N-H en la estructura del compuesto del título, C8H7BrClNO, es syn al sustituyente 2-cloro en el anillo de anilina y anti a ambos enlaces C=O y C-Br en la cadena lateral .
Compuesto Bioactivo
Los derivados del indol, que son estructuralmente similares a este compuesto, se han encontrado en muchas moléculas de fármacos sintéticos importantes . Se unen con alta afinidad a múltiples receptores, lo que puede ser útil para desarrollar nuevos derivados útiles .
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is thought to inhibit the activity of the ribosome, which is responsible for the synthesis of proteins. This inhibition leads to the accumulation of incomplete proteins, which can be toxic to cells.
Biochemical and Physiological Effects
In addition to its anticancer activity, 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide in lab experiments is its high potency. It has been shown to exhibit anticancer activity at relatively low concentrations, which can make it an attractive candidate for further study. However, one limitation of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is its relatively low solubility in aqueous solutions. This can make it difficult to administer in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide. One area of interest is the development of new derivatives of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide that may exhibit even greater anticancer activity. Another area of interest is the investigation of the mechanism of action of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide in more detail, which could lead to the development of new drugs with similar mechanisms of action. Finally, the potential use of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide as an antifungal or antibacterial agent could also be explored further.
Métodos De Síntesis
The synthesis of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide involves the reaction of 2-chloroaniline with 3-methyl-2-butanone in the presence of hydrobromic acid. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization. The yield of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is typically around 60%.
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-N-(2-chlorophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-7(2)10(12)11(15)14-9-6-4-3-5-8(9)13/h3-7,10H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPIKAJNTKNZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

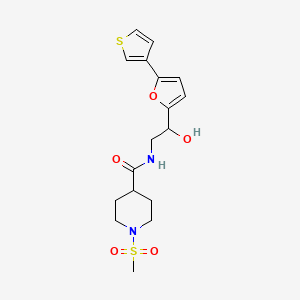

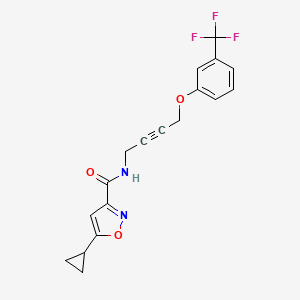
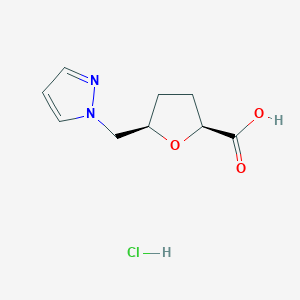
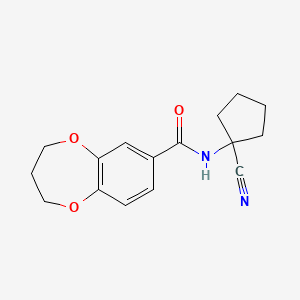
![methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2457614.png)

![Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2457616.png)
![(4-Methyl-1,3-thiazol-5-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2457618.png)
![N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2457620.png)


